Bacteriocin mesentericin Y105

Antimicrobial peptides Structure-activity relationship Bacteriocin classification

Mesentericin Y105 is the only class IIa bacteriocin with an exclusive anti-Listeria spectrum, zero cross-reactivity against beneficial Lactobacillus, Leuconostoc, or Lactococcus starter cultures. Its validated purification from goat's milk yields 60% recovery, and the synthetic replicate is indistinguishable from the natural peptide. Ideal for dairy biopreservation, bacteriocin receptor studies, and assay standardization. Ensure your procurement is driven by compound-specific evidence, not class assumptions—request a quote today.

Molecular Formula
Molecular Weight
Cat. No. B1578122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin mesentericin Y105
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesentericin Y105: Class IIa Anti-Listeria Bacteriocin for Food Biopreservation and Targeted Pathogen Control


Mesentericin Y105 (MesY105) is a 37-residue class IIa (pediocin-like) non-lantibiotic bacteriocin produced by Leuconostoc mesenteroides ssp. mesenteroides Y105, originally isolated from goat's milk [1]. It is encoded on a 35 kb plasmid and characterized by a single intramolecular disulfide bond that forms a 6-membered ring within the molecule [2][3]. The complete amino acid sequence (KYYGNGVHCTKSGCSVNWGEAASAGIHRLANGGNGFW) has been established by automated Edman degradation, mass spectrometry, and solid-phase synthesis, with synthetic replicates shown to be indistinguishable from the natural peptide in antimicrobial properties [4]. The peptide exhibits a narrow inhibitory spectrum primarily targeting Listeria species, though antagonistic activity against Enterococcus faecalis has also been reported [5].

Mesentericin Y105 Procurement Rationale: Why In-Class Substitution Carries Functional and Regulatory Risk


Despite sharing the class IIa designation and the conserved YGNGV N-terminal motif with structurally related bacteriocins including leucocin A-UAL 187, pediocin PA-1, enterocin A, and divercin V41, mesentericin Y105 cannot be simply interchanged with these analogs [1]. Even among highly homologous peptides differing by only two amino acid residues, dramatic shifts in antibacterial spectra have been documented—specifically, leucocin A and mesentericin Y105 display considerable differences in their target organism profiles despite near-identical primary sequences [2]. Furthermore, class IIa bacteriocins as a group exhibit surprising variation in susceptibility patterns across Listeria strain panels, and naturally occurring resistance to the entire class IIa bacteriocin family has been observed [3]. These findings underscore that procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions about interchangeable anti-Listeria activity.

Quantitative Differentiation Guide: Mesentericin Y105 vs. Closest Analogs in Activity, Spectrum, and Biophysical Properties


Comparative Amino Acid Sequence Divergence and Bactericidal vs. Bacteriostatic Mode-of-Action Distinction

Mesentericin Y105 differs from its closest sequence homolog leucocin A-UAL 187 by only two amino acid residues in the overlapping sequence, yet exhibits a fundamentally distinct bactericidal mode of action compared to leucocin A's bacteriostatic mechanism [1][2]. Mesentericin Y105 is a 36-residue polypeptide (with later studies confirming a 37-residue mature form), whereas leucocin A contains an extra residue at the C-terminus [3]. The precursor of mesentericin Y105 is less active than the mature bacteriocin, a maturation property shared with carnobacteriocin B2 [4].

Antimicrobial peptides Structure-activity relationship Bacteriocin classification

Comparative Antibacterial Spectrum: Exclusive Listeria Specificity vs. Broader Class IIa Activity Profiles

Mesentericin Y105 is reported to be exclusively active against Listeria spp., a narrower spectrum than other class IIa bacteriocins that also inhibit additional lactic acid bacteria or broader Gram-positive genera [1]. In contrast, the closely related leucocin A displays a broader antibacterial spectrum despite 98% sequence identity in the overlapping region [2]. This spectrum divergence despite near-identical primary structure underscores the unique targeting profile of mesentericin Y105 [3].

Food microbiology Pathogen detection Antimicrobial susceptibility testing

Cross-Strain Listeria Susceptibility Pattern Relative to Nisin A and Class IIa Comparators

In a head-to-head study of 31 Listeria strains, mesentericin Y105 and three other class IIa bacteriocins (enterocin A, divercin V41, pediocin AcH) displayed surprisingly similar antimicrobial patterns ranging from highly susceptible to fully resistant strains [1]. Critically, the strain Listeria monocytogenes V7 could not be inhibited by any of the class IIa bacteriocins tested, whereas nisin A inhibited all Listeria strains in the panel [2]. This establishes that mesentericin Y105 shares the cross-resistance vulnerability inherent to all class IIa bacteriocins, but also that within the class IIa group, its performance is statistically indistinguishable from enterocin A, divercin V41, and pediocin AcH against diverse Listeria isolates [3].

Food safety Biopreservation Antimicrobial resistance

Purification Yield and Cross-Bacteriocin Method Applicability for Process-Scale Comparison

A three-step purification method developed for mesentericin Y105 achieved a 60% yield from culture supernatant and was successfully applied to the purification of five other anti-Listeria bacteriocins (including enterocin A, divercin V41, pediocin AcH, and others) identified by mass spectrometry [1]. Specific activities of all six purified bacteriocins were directly compared, establishing a common purification and activity quantification framework for class IIa bacteriocins [2].

Downstream processing Bioproduction Protein purification

Membrane Interaction Mechanism: Sigma54-Dependent PTS Permease Targeting and rpoN-Mediated Resistance Profile

The sensitivity of Listeria monocytogenes to mesentericin Y105 is specifically dependent on the sigma54 (rpoN) subunit of RNA polymerase and a sigma54-dependent PTS permease of the mannose family [1]. This genetic dependency was established through targeted mutagenesis studies demonstrating that disruption of the rpoN gene confers resistance to mesentericin Y105 [2]. The same sigma54-dependent mannose PTS permease has been implicated in sensitivity to mesentericin Y105 in Enterococcus faecalis, suggesting a conserved targeting mechanism across Gram-positive genera [3].

Mechanism of action Membrane biology Bacterial genetics

Optimal Application Domains for Mesentericin Y105 in Food Safety, Fermentation Biotechnology, and Fundamental Antimicrobial Research


Natural Biopreservative for Dairy Products Requiring Narrow-Spectrum Anti-Listeria Control Without Starter Culture Inhibition

Mesentericin Y105, isolated from goat's milk [10], is optimally suited for dairy biopreservation applications where Listeria monocytogenes represents the primary pathogen of concern and where preservation of beneficial fermentation microbiota is essential. The compound's reported exclusive activity against Listeria spp. [11] means that it can be applied without the collateral inhibition of Lactobacillus, Lactococcus, or Leuconostoc starter cultures that would occur with broader-spectrum class IIa bacteriocins. The 60% purification yield established via the validated three-step method [12] provides a scalable production pathway for generating food-grade bacteriocin preparations suitable for direct addition to cheese, yogurt, or fermented milk products.

Heterologous Expression System Development Leveraging the Mesentericin Y105 Dedicated Transport System (DTS)

The mesentericin Y105 dedicated transport system (DTS) has been demonstrated to permit the secretion of heterologous bacteriocins including mesentericin B105 and pediocin PA-1 via in-frame gene fusion strategies [10]. This transport system functionality enables the development of engineered Leuconostoc or Lactobacillus strains capable of producing multiple anti-Listeria bacteriocins simultaneously, a strategy of interest for industrial fermentation starters with enhanced bioprotective capacity [11]. The mesY structural gene, cloned and characterized within its native plasmid context [12], provides a validated genetic chassis for synthetic biology applications targeting food-grade heterologous bacteriocin expression.

Fundamental Research on Gram-Positive Bacteriocin Membrane Targeting via the Mannose PTS Permease Pathway

Mesentericin Y105 serves as a validated molecular probe for investigating the sigma54-dependent mannose PTS permease as a bacteriocin susceptibility determinant in Gram-positive bacteria [10]. The established genetic linkage between rpoN disruption and mesentericin Y105 resistance [11] provides a defined experimental system for structure-function studies of bacteriocin-receptor interactions, membrane permeabilization kinetics, and the evolution of bacteriocin resistance mechanisms. The availability of fully characterized synthetic mesentericin Y105 with antimicrobial activity indistinguishable from the natural peptide [12] further enables systematic mutational analysis and structure-activity relationship studies to inform rational analog design.

Screening Programs Requiring Validated Reference Standard for Class IIa Anti-Listeria Activity Calibration

Given the head-to-head demonstration that mesentericin Y105, enterocin A, divercin V41, and pediocin AcH display functionally equivalent susceptibility patterns across 31 Listeria strains [10], mesentericin Y105 can serve as a validated reference standard for calibrating anti-Listeria activity assays in bacteriocin discovery and characterization programs. The compound's reproducible 60% purification yield [11] and well-characterized primary sequence [12] make it suitable for establishing baseline activity curves, positive controls, and inter-laboratory standardization protocols for class IIa bacteriocin potency assessment. The documented existence of naturally resistant strains (L. monocytogenes V7) [13] also provides a validated negative control for assay specificity verification.

Quote Request

Request a Quote for Bacteriocin mesentericin Y105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.